An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde
An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzaldehyde, identified by CAS number 2314-36-5 .[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines a robust synthesis and purification protocol, and presents a full suite of analytical characterization data. Furthermore, it explores the compound's chemical reactivity, its applications as a versatile intermediate in organic synthesis, and critical safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating and grounded in established chemical principles.
Chemical Identity and Physical Properties
3,5-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde. The strategic placement of two chlorine atoms flanking a hydroxyl group, para to an aldehyde moiety, imparts unique reactivity and makes it a valuable building block in synthetic chemistry.[5] Its solid, crystalline nature at room temperature and solubility in common organic solvents facilitate its use in a variety of reaction conditions.[5]
Table 1: Physicochemical Properties of 3,5-Dichloro-4-hydroxybenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 2314-36-5 | [1][2][4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |
| Molecular Weight | 191.01 g/mol | [1][2][4] |
| IUPAC Name | 3,5-dichloro-4-hydroxybenzaldehyde | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 153-155 °C (from synthesis) | [6] |
| Solubility | Limited solubility in water; Soluble in ethanol, DMSO. | [5] |
| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C=O | [2][4] |
| InChIKey | LIYGCLJYTHRBQV-UHFFFAOYSA-N | [2][4][6] |
Synthesis and Purification
The synthesis of 3,5-Dichloro-4-hydroxybenzaldehyde is efficiently achieved via the Duff reaction, a formylation method suitable for activated aromatic compounds like phenols. This specific protocol utilizes 2,6-dichlorophenol as the starting material.
Synthesis via Duff Reaction: A Mechanistic Insight
The Duff reaction involves the ortho- and para-formylation of a phenol using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The reaction proceeds through the generation of an electrophilic iminium ion from HMTA, which then attacks the electron-rich phenol ring. For 2,6-dichlorophenol, the hydroxyl group is a strong activating group, directing the electrophilic substitution primarily to the para position due to steric hindrance from the ortho-chlorine atoms. A subsequent hydrolysis step in the presence of acid converts the resulting imine intermediate into the final aldehyde product. Acetic acid serves as the solvent, and sulfuric acid facilitates both the HMTA activation and the final hydrolysis.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is adapted from a patented procedure and is intended for research purposes by qualified personnel.[6]
Materials:
-
2,6-Dichlorophenol (10 g, 0.061 mol)
-
Hexamethylenetetramine (HMTA) (3.44 g, 0.024 mol)
-
Glacial Acetic Acid (40 mL)
-
10% Sulfuric Acid (30 mL)
-
Crushed Ice
-
Deionized Water
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Charge the 250 mL three-neck flask with 2,6-dichlorophenol (10 g), glacial acetic acid (40 mL), and HMTA (3.44 g).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Causality: Refluxing provides the necessary activation energy for the formylation reaction to proceed at an adequate rate. A clear solution should be observed around 70°C.
-
Hydrolysis: Cool the mixture to 100°C. Slowly add 30 mL of 10% sulfuric acid. Causality: The slow addition of acid is crucial to control the exothermic hydrolysis of the intermediate imine and prevent side reactions.
-
Stirring: Stir the mixture at 100°C for an additional 20-30 minutes to ensure complete hydrolysis.
-
Precipitation: Pour the warm reaction mass into 200 g of crushed ice. Causality: This rapid cooling and dilution causes the organic product to precipitate out of the aqueous acidic solution.
-
Isolation: Filter the resulting solid using a Büchner funnel.
-
Washing: Wash the solid thoroughly with 100 mL of water to remove any residual acid and inorganic salts.
-
Drying: Dry the product at 70°C to afford 3,5-dichloro-4-hydroxy-benzaldehyde. Expected yield: ~9.2 g (84%).
Purification by Recrystallization
For obtaining a high-purity product suitable for sensitive applications, recrystallization is recommended.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water).
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 3,5-Dichloro-4-hydroxybenzaldehyde.
Spectroscopic and Analytical Characterization
Analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for 3,5-Dichloro-4-hydroxybenzaldehyde.
Table 2: Key Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, δ ~9.72 ppm[6] |
| Aromatic Protons (Ar-H) | Singlet, δ ~7.80 ppm[6] | |
| Hydroxyl Proton (-OH) | Broad singlet, variable shift | |
| IR | O-H Stretch (Phenol) | Broad band, ~3066 cm⁻¹ |
| C-H Stretch (Aldehyde) | ~2856 cm⁻¹ | |
| C=O Stretch (Aldehyde) | Strong, sharp peak, ~1666 cm⁻¹[7] | |
| C=C Stretch (Aromatic) | ~1604 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 190, 192, 194 (isotope pattern) |
| [M-H]⁻ | m/z ≈ 189, 191, 193 (isotope pattern)[4] |
Note: NMR shifts can vary slightly based on the solvent used. IR data is derived from a similar compound, 3,5-dichloro-2-hydroxybenzaldehyde, and is expected to be very similar.[7]
Analytical Chromatography Protocol (HPLC)
Objective: To assess the purity of the final compound.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 30% A over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Expected Result: A high-purity sample (>95%) should exhibit a single major peak at a characteristic retention time.
Chemical Reactivity and Applications
The utility of 3,5-Dichloro-4-hydroxybenzaldehyde stems from its three reactive sites: the aldehyde, the phenolic hydroxyl group, and the activated aromatic ring.
Key Reactions
-
Aldehyde Reactions: The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination. It is also a key participant in condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and Claisen-Schmidt reactions to form alkenes and chalcones, respectively.[8]
-
Phenol Reactions: The hydroxyl group can be alkylated or acylated to form ethers and esters. This is often used as a protecting group strategy or to introduce new functionalities.
-
Electrophilic Aromatic Substitution: While the ring is somewhat deactivated by the chlorine and aldehyde groups, the powerful activating effect of the hydroxyl group can still allow for further substitution under specific conditions.
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules.[5]
-
Pharmaceuticals: It is a precursor for various scaffolds. For example, similar hydroxybenzaldehydes are used to synthesize chalcones, which are investigated for a wide range of biological activities, including as anticancer and antimicrobial agents.[8][9]
-
Agrochemicals: The dichlorinated phenol motif is present in some herbicides and fungicides.
-
Dyes and Polymers: It can be used in the preparation of specialized dyes and as a monomer or cross-linking agent in polymer synthesis.[5]
Role in Drug Discovery Pathways
While specific pathway interactions for this exact molecule are not extensively documented in readily available literature, its structural motifs are relevant. For instance, chalcones derived from substituted hydroxybenzaldehydes are known to target various signaling pathways. The general workflow for developing such derivatives is shown below.
Caption: A generalized workflow for developing chalcone derivatives for drug discovery.
Safety and Handling
Proper handling of 3,5-Dichloro-4-hydroxybenzaldehyde is imperative to ensure laboratory safety. It is classified as an irritant and may be harmful if swallowed or inhaled.[4][10]
Table 3: GHS Hazard Information
| Hazard Code | Statement | Classifications |
| H315 | Causes skin irritation | Skin Irritant, Category 2[4][10] |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2[4][10] |
| H335 | May cause respiratory irritation | STOT SE, Category 3[4][10] |
| H302 | Harmful if swallowed | Acute Toxicity, Oral[4] |
Recommended Safety Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust.[11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2°C - 8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3,5-Dichloro-4-hydroxybenzaldehyde is a synthetically valuable compound with well-defined properties and established protocols for its preparation and analysis. Its multifunctional nature makes it an important building block for creating diverse and complex molecules, particularly in the fields of pharmaceutical and materials science. Adherence to strict safety protocols is essential when handling this chemical to mitigate its irritant properties. This guide serves as a foundational resource for scientists to confidently and safely incorporate this versatile reagent into their research and development programs.
References
- Biosynth. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde | 2314-36-5.
- Santa Cruz Biotechnology. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde | CAS 2314-36-5.
- Solubility of Things. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 3,5-dichloro-4-hydroxybenzaldehyde AldrichCPR.
- A2B Chem. (n.d.). 2314-36-5 | MFCD00017605 | 3,5-Dichloro-4-hydroxybenzaldehyde.
- Benchchem. (n.d.). Synthesis routes of 3,5-Dichloro-4-hydroxybenzaldehyde.
- PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839.
- Thermo Fisher Scientific. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde, 97%, Thermo Scientific.
- Sigma-Aldrich. (n.d.). 3,5-dichloro-4-hydroxybenzaldehyde AldrichCPR - Safety Information.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 3,5-Dichloro-4-hydroxybenzaldehyde.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.
- MDPI. (2026, January 6). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Int. J. Mol. Sci.
- Fan, A. X., et al. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online.
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